molecular formula C16H17N5O5 B13835809 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethylNitrate

2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethylNitrate

Cat. No.: B13835809
M. Wt: 359.34 g/mol
InChI Key: ZMZPVNYRPCNJGC-UHFFFAOYSA-N
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Description

2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl nitrate is a derivative of niacinamide structurally combined with an organic nitrate. It is known for its vasodilatory properties, making it useful in medical applications, particularly in the treatment of angina .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl nitrate involves the reaction of pyridine derivatives with ethyl nitrate under controlled conditions. The process typically requires a catalyst to facilitate the reaction and ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process is monitored to ensure compliance with Good Manufacturing Practices (GMP) to produce pharmaceutical-grade material .

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Nucleophiles: Ammonia, amines.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in pharmaceutical applications .

Scientific Research Applications

2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl nitrate has several scientific research applications:

Mechanism of Action

The compound exerts its effects by opening potassium channels, leading to the relaxation of vascular smooth muscles. This results in vasodilation, which helps in reducing the workload on the heart and alleviating symptoms of angina. The molecular targets include potassium channels and guanylate cyclase, which are involved in the vasodilatory pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl nitrate is unique due to its dual action as both a potassium-channel opener and a nitrate compound, providing a synergistic effect in vasodilation .

Properties

Molecular Formula

C16H17N5O5

Molecular Weight

359.34 g/mol

IUPAC Name

2-[pyridine-3-carbonyl-[2-(pyridine-3-carbonylamino)ethyl]amino]ethyl nitrate

InChI

InChI=1S/C16H17N5O5/c22-15(13-3-1-5-17-11-13)19-7-8-20(9-10-26-21(24)25)16(23)14-4-2-6-18-12-14/h1-6,11-12H,7-10H2,(H,19,22)

InChI Key

ZMZPVNYRPCNJGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCN(CCO[N+](=O)[O-])C(=O)C2=CN=CC=C2

Origin of Product

United States

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